molecular formula C20H19BrN2O2S B2549679 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034432-80-7

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2549679
CAS No.: 2034432-80-7
M. Wt: 431.35
InChI Key: FLAMVFNQGNLPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic reactions. The process may start with the bromination of a methoxy-substituted benzene ring, followed by the formation of a propanamide linkage through amide bond formation. The thiophen-3-yl and pyridin-4-yl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thiophene groups.

    Reduction: Reduction reactions could target the bromine substituent or the amide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or sulfoxides, while reduction could produce dehalogenated or amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromo-4-methoxyphenyl)propanamide: Lacks the thiophen-3-yl and pyridin-4-yl groups.

    N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Lacks the bromo-methoxyphenyl group.

Uniqueness

The unique combination of functional groups in 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-25-19-4-2-14(10-17(19)21)3-5-20(24)23-12-15-6-8-22-18(11-15)16-7-9-26-13-16/h2,4,6-11,13H,3,5,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAMVFNQGNLPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.